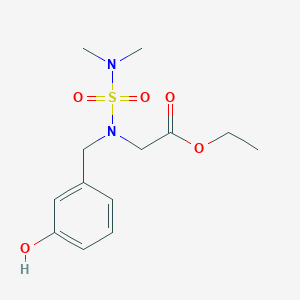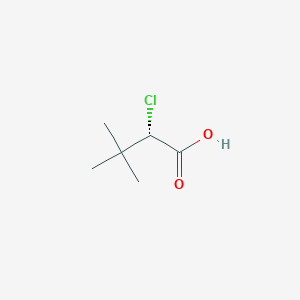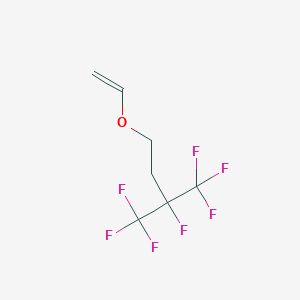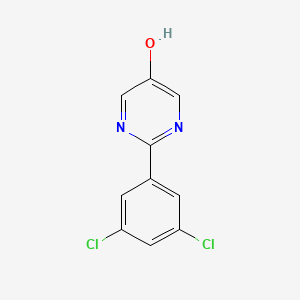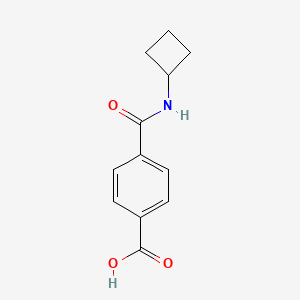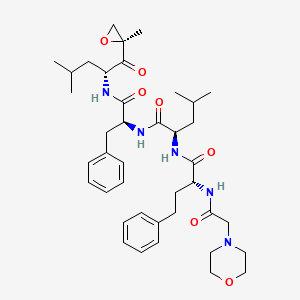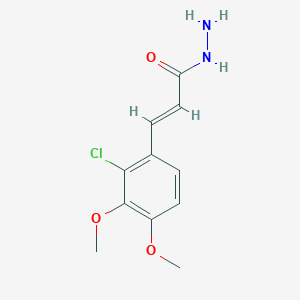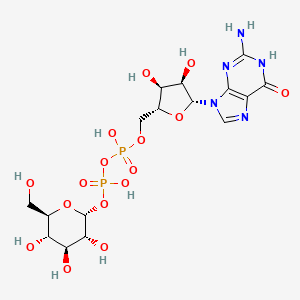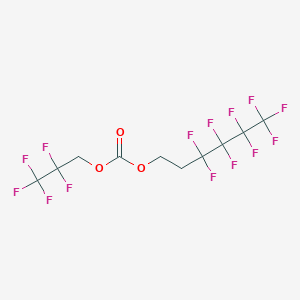
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals. These characteristics make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 1H,1H,2H,2H-Perfluorohexanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 1H,1H,2H,2H-Perfluorohexanol and 2,2,3,3,3-pentafluoropropanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions
Substitution: Nucleophiles such as amines or thiols
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products
Hydrolysis: 1H,1H,2H,2H-Perfluorohexanol and 2,2,3,3,3-pentafluoropropanol
Substitution: Various substituted carbonates depending on the nucleophile used
Reduction: Corresponding alcohols
Wissenschaftliche Forschungsanwendungen
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a protective group for alcohols.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, lubricants, and sealants due to its resistance to chemicals and thermal stability.
Wirkmechanismus
The compound exerts its effects primarily through its fluorinated carbonate group, which imparts unique properties such as low surface energy and high thermal stability. The molecular targets and pathways involved depend on the specific application. For instance, in drug delivery, it interacts with biological membranes to enhance the delivery of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorooctanol
Uniqueness
Compared to similar compounds, 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate offers a unique combination of properties, including a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications. Its specific structure allows for more controlled reactivity and better performance in specialized applications such as advanced coatings and drug delivery systems.
Eigenschaften
Molekularformel |
C10H6F14O3 |
|---|---|
Molekulargewicht |
440.13 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C10H6F14O3/c11-5(12,7(15,16)8(17,18)10(22,23)24)1-2-26-4(25)27-3-6(13,14)9(19,20)21/h1-3H2 |
InChI-Schlüssel |
GQEHFXLWAOCOCA-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(C(F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


